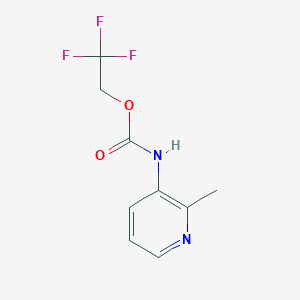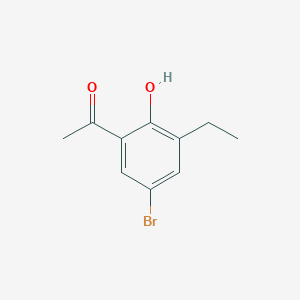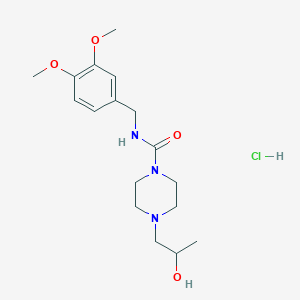
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1536559-26-8 . It has a molecular weight of 234.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methyl-3-pyridinylcarbamate .
Physical and Chemical Properties This compound is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Analytical Methodologies
A high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique offers a highly sensitive and selective method for determining carbamate insecticides. This technique leverages the specific reactivity of carbamates, including compounds structurally related to "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate", for detection at nanogram levels. This approach is particularly beneficial in resolving and detecting carbamates in complex mixtures, showing no response for a wide range of other pesticides, thus highlighting its specificity and application in environmental monitoring and food safety (Krause, 1979).
Organic Synthesis
Microwave-assisted synthesis has been utilized to produce novel carbamate compounds, offering an efficient pathway to synthesize "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" and its derivatives. This method demonstrates the potential of carbamates as building blocks for the construction of complex organic molecules, facilitating the development of new chemical entities with potential applications in drug discovery and materials science (Henry et al., 2009).
Materials Science
In the field of materials science, carbamate compounds are explored for their applications in light-emitting devices. For instance, organic light-emitting diodes (OLEDs) incorporating iridium complexes with carbamate ligands have shown superior performance, including high efficiency and low efficiency roll-off. This research indicates the role of carbamate structures in enhancing the photophysical properties of luminescent materials, potentially leading to advancements in display technologies and lighting applications (Jin et al., 2014).
Photochemistry
Carbamates are also significant in photochemistry, where compounds like "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" may be involved in studies exploring the photorelease of amines. Such research provides insights into designing light-responsive materials and molecules for controlled release applications, highlighting the versatility of carbamate compounds in creating stimuli-responsive systems (Edson et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPPYHZODZSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)